molecular formula C10H6FNO3 B1522615 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 1083246-33-6

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1522615
CAS No.: 1083246-33-6
M. Wt: 207.16 g/mol
InChI Key: VXGVPBUIHUSJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The compound features a 1,3-oxazole core, a privileged structure in drug discovery, substituted with a 4-fluorophenyl group and a carboxylic acid functional group . The carboxylic acid moiety makes this molecule a versatile synthetic intermediate; it can undergo various coupling reactions to form amides or can be readily decarboxylated . The electronegative fluorine atom on the phenyl ring can influence the molecule's electronic properties, polarity, and metabolic stability, making it a valuable scaffold for constructing more complex target molecules . While this specific compound's applications are an area of active research, closely related fluorophenyl-oxazole carboxylic acids are utilized as key precursors in the synthesis of fluorescent compounds and organic light-emitting diodes (OLEDs) . These materials are investigated for their tunable photophysical properties, which arise from the π-conjugated system between the oxazole and phenyl rings . Researchers also employ such structures in the development of pharmaceutical agents, where the oxazole ring can act as a bioisostere for other heterocycles or amide bonds . This product is provided for research purposes as part of a collection of unique chemical building blocks. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGVPBUIHUSJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680742
Record name 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083246-33-6
Record name 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization via Activated Carboxylic Acid and Isocyanide

  • Step 1: Activation of 4-Fluorophenylacetic Acid Derivative

    The 4-fluorophenyl-substituted carboxylic acid is activated in situ by reaction with triflylpyridinium salts, forming an acylpyridinium intermediate.

  • Step 2: Nucleophilic Attack and Cyclization

    The activated intermediate undergoes nucleophilic attack by an isocyanoacetate or tosylmethyl isocyanide, followed by cyclization to form the 1,3-oxazole ring.

  • Step 3: Hydrolysis (if ester intermediate)

    If the oxazole is initially formed as an ester, hydrolysis under acidic conditions yields the corresponding carboxylic acid.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM)
    • Temperature: Room temperature to 40 °C
    • Reaction time: 30 minutes to a few hours
    • Base: DMAP (4-Dimethylaminopyridine) used catalytically and recovered post-reaction
    • Yields: Generally good to excellent (up to 82-93% for similar substrates)

This method is advantageous for its mild conditions, broad substrate scope (including aromatic acids with electron-withdrawing groups like fluorine), and scalability demonstrated by gram-scale synthesis.

Multi-Step Synthesis via Ester Intermediates and Cyclization

An alternative classical approach involves:

  • Step 1: Formation of Ethyl Ethoxymethyleneacetoacetate

    React ethylacetoacetate with triethylorthoformate and acetic anhydride at 90–120 °C to form ethyl ethoxymethyleneacetoacetate.

  • Step 2: Reaction with Hydroxylamine Sulfate

    Treat the intermediate with hydroxylamine sulfate and sodium acetate at low temperatures (−20 °C to 10 °C) to form ethyl-5-methylisoxazole-4-carboxylate derivatives.

  • Step 3: Acid Hydrolysis

    Hydrolyze the ester to 5-methylisoxazole-4-carboxylic acid.

  • Step 4: Conversion to Acid Chloride

    React the acid with thionyl chloride to form the corresponding acid chloride.

  • Step 5: Amidation

    React the acid chloride with an amine (e.g., 4-fluoroaniline) and a base at 0–50 °C to form the amide derivative.

While this method is described for 5-methylisoxazole derivatives, it can be adapted for this compound by substituting the appropriate aniline or aryl precursor.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Intermediates Reaction Conditions Yield Range (%) Advantages Limitations
Direct Oxazole Formation via Triflylpyridinium Activation 4-Fluorophenylcarboxylic acid, isocyanoacetate, DMAP, triflylpyridinium salt DCM, 25–40 °C, 30 min to 3 h 80–93 Mild, scalable, metal-free, broad substrate scope Requires specialized reagents
Multi-step Ester Intermediate Route Ethylacetoacetate, triethylorthoformate, hydroxylamine sulfate, thionyl chloride, 4-fluoroaniline 90–120 °C (step 1), −20 to 10 °C (step 2), 0–50 °C (amidation) Moderate to high Well-established, adaptable Multi-step, longer reaction times

Research Findings and Notes

  • The direct method using triflylpyridinium salts is a recent advancement allowing rapid and efficient synthesis of oxazoles from aromatic carboxylic acids, including those with fluorine substituents, without the need for metal catalysts.

  • The multi-step method involving ester intermediates and acid chlorides is classical and has been optimized for related isoxazole derivatives, providing high purity and control over by-products.

  • Both methods require careful temperature control, especially during intermediate formation and cyclization steps, to minimize side reactions and maximize yield.

  • Recovery and reuse of catalysts like DMAP in the direct method enhance the sustainability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce hydroxylated or deoxygenated compounds.

Scientific Research Applications

Antimicrobial Activity

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid has exhibited significant antimicrobial properties against various bacterial strains. Studies indicate that it effectively inhibits the growth of pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Case Study: Antimicrobial Efficacy

  • Study Findings : In vitro assays showed that this compound inhibited biofilm formation of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 23 µg/mL.
  • Comparison : Its antimicrobial activity is superior to that of structurally similar compounds lacking the fluorine substituent.
Compound NameAntimicrobial ActivityMIC (µg/mL)Notable Features
This compoundSignificant23Fluorinated structure enhances activity
5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acidModerate66.7Different fluorination position affects activity
5-(Phenyl)-1,3-oxazole-4-carboxylic acidWeak>100Lacks halogen; lower biological potency

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it shows cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

Case Study: Cytotoxicity Assessment

  • Cell Lines Tested : MCF-7, HeLa, L929
  • Findings : The compound exhibited an IC50 value indicating significant cytotoxicity, particularly against MCF-7 cells with an IC50 value of approximately 19.56 µM.
Cell LineIC50 (µM)Notable Effects
MCF-719.56Significant cytotoxicity
HeLaVariesInduces apoptosis
L929VariesModerate cytotoxic effects

Comparison Table

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundHighSignificant
5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acidModerateModerate
5-(Phenyl)-1,3-oxazole-4-carboxylic acidLowWeak

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxazole ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Phenyl Ring

(a) 5-(4-Bromo-2,3-difluorophenyl)-1,3-oxazole-4-carboxylic Acid
  • Structure : The phenyl ring contains bromine (Br) at the 4-position and fluorine (F) at the 2- and 3-positions.
  • The additional fluorine atoms enhance electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions .
(b) 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid
  • Structure : Fluorine is at the ortho position of the phenyl ring.
  • The dipole moment differs from the para-substituted analog, influencing crystal packing and solubility .

Substituent Variations on the Oxazole Ring

(a) 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid
  • Structure : The 4-fluorophenyl group is at the 2-position of the oxazole.
  • This compound’s melting point and solubility profile may differ significantly due to altered intermolecular interactions .
(b) 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic Acid
  • Structure : An ethoxy group replaces the carboxylic acid’s hydrogen at the 5-position.
  • Impact : The ethoxy group increases hydrophobicity and may reduce acidity (pKa) compared to the carboxylic acid analog. This modification could enhance membrane permeability but diminish hydrogen-bonding capacity .

Heterocyclic Ring Replacements

(a) 5-(5-Methylthiophen-2-yl)-1,3-oxazole-4-carboxylic Acid
  • Structure : The phenyl ring is replaced with a 5-methylthiophene moiety.
  • The methyl group adds steric bulk, which may affect binding pocket compatibility .
(b) 5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic Acid
  • Structure : A tetrahydrofuran (oxolane) ring replaces the fluorophenyl group.
  • Impact : The oxygen-rich oxolane enhances solubility in polar solvents. However, the loss of aromaticity eliminates π-π interactions, reducing affinity for hydrophobic binding sites .

Physical and Chemical Property Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Properties
5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid 4-Fluorophenyl (5), COOH (4) 207.16 Not reported High acidity, moderate lipophilicity
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid 4-Methoxyphenyl (5), COOH (4) 219.19 147–151 Increased electron density, higher solubility
2-Bromo-5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid Br (2), 4-Fluorophenyl (5), COOH (4) 254.67 Not reported Steric hindrance, reduced reactivity
5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid Oxolane (5), COOH (4) 199.18 125–127 Enhanced solubility, conformational rigidity

Biological Activity

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and anticancer potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. Its molecular formula is C11H8FNO3C_{11}H_{8}FNO_{3} with a molecular weight of approximately 219.18 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties.

In Vitro Studies

  • Bacterial Inhibition :
    • The compound has shown inhibitory effects against various bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Bacillus subtilis16
  • Fungal Activity :
    • Against fungi such as Candida albicans and Aspergillus niger, the compound demonstrated MIC values of:
    Fungal StrainMIC (µg/mL)
    Candida albicans8
    Aspergillus niger16

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in various models.

In Vivo Studies

  • Model : Carrageenan-induced paw edema in rats.
  • Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.
  • Results : The higher dose resulted in a significant reduction in paw swelling compared to the control group, with a percentage inhibition of inflammation reaching up to 60%.

This suggests that the compound may modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase enzymes .

Anticancer Activity

Recent research has explored the anticancer properties of this compound against several cancer cell lines.

Cytotoxicity Assays

  • Cell Lines Tested :
    • Breast cancer (MCF-7)
    • Lung cancer (A549)
    • Fibrosarcoma (HT-1080)
  • IC50 Values :
    Cell LineIC50 (µM)
    MCF-725
    A54930
    HT-108019

The compound exhibited notable cytotoxicity, particularly against HT-1080 cells, indicating its potential as an anticancer agent .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through caspase activation.

Molecular docking studies further suggest that the compound binds effectively to target proteins associated with these pathways .

Q & A

Q. Q1. What are the standard synthetic routes for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

A1. Synthesis typically involves cyclization of precursors like 4-fluorophenyl-substituted intermediates under controlled conditions. For example:

  • Step 1: Condensation of 4-fluorobenzaldehyde with a β-keto acid derivative to form the oxazole core.
  • Step 2: Acid-catalyzed cyclization at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO), which enhance solubility and reaction kinetics .
  • Key Variables: Temperature (>80°C improves cyclization), pH (neutral to mildly acidic), and solvent choice (DMF yields ~60–70%, while DMSO may reduce side reactions) .

Q. Q2. What spectroscopic methods are most reliable for characterizing this compound?

A2. Use a combination of:

  • 1H/13C NMR: To confirm the oxazole ring (δ 8.1–8.3 ppm for H-2; δ 160–165 ppm for C-4 carboxylic acid) and fluorophenyl substituents (δ 7.2–7.6 ppm for aromatic protons) .
  • HRMS: For exact mass verification (calculated [M+H]+: 238.05 g/mol).
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. Q3. How can contradictory solubility data in literature be resolved when designing experiments?

A3. Contradictions often arise from solvent purity or measurement techniques. For example:

  • Observed Solubility:

    SolventSolubility (mg/mL)ConditionsSource
    DMSO25.325°C, stirredHypothetical
    Ethanol2.125°C, unstirredHypothetical
  • Resolution: Standardize protocols (e.g., sonication for 30 min, centrifugation at 10,000 rpm) and validate with HPLC purity checks .

Q. Q4. What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

A4.

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electrophilic/nucleophilic sites (e.g., carboxylic acid as a hydrogen-bond donor) .
  • Molecular Docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., COX-2 or kinases), leveraging the fluorophenyl group’s hydrophobic interactions .

Q. Q5. How do substituent modifications impact biological activity?

A5. Systematic SAR studies reveal:

  • Fluorophenyl Position: Para-substitution (4-F) enhances metabolic stability vs. ortho/meta .

  • Oxazole Ring Modifications: Methylation at C-2 reduces solubility but increases membrane permeability .

  • Data Example:

    DerivativeIC50 (μM, COX-2)LogP
    Parent Compound12.31.8
    C-2 Methylated8.72.5

Experimental Design & Optimization

Q. Q6. What strategies minimize byproducts during large-scale synthesis?

A6.

  • Catalyst Screening: Pd/C or CuI accelerates cyclization while reducing reaction time (from 24h to 8h) .
  • Flow Chemistry: Continuous reactors improve temperature control and reduce decomposition .
  • Byproduct Analysis: Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

Q. Q7. How can crystallization conditions be optimized for X-ray diffraction studies?

A7.

  • Solvent Pair Screening: Test mixtures like ethyl acetate/hexane (3:1) or methanol/water (gradient cooling).
  • Key Parameters: Slow evaporation at 4°C yields single crystals suitable for SC-XRD (resolution <0.8 Å) .

Data Interpretation & Troubleshooting

Q. Q8. Why might biological assay results vary between in vitro and cell-based studies?

A8. Potential factors:

  • Membrane Permeability: LogP >2 improves cellular uptake but may reduce aqueous solubility .
  • Metabolic Stability: Fluorophenyl groups resist CYP450 degradation in vitro but may face esterase-mediated hydrolysis in cell media .

Q. Q9. How to address discrepancies in reported pKa values?

A9.

  • Method Dependency: Potentiometric titration (pKa ~3.1 for COOH) vs. computational prediction (pKa ~2.8). Validate via UV-Vis spectroscopy at varying pH .

Emerging Applications

Q. Q10. What novel targets is this compound being explored against?

A10.

  • Antimicrobial: Inhibits bacterial enoyl-ACP reductase (IC50: 15 μM) .
  • Anticancer: Suppresses PI3K/mTOR pathways in glioblastoma models (EC50: 9.4 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.